N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide typically involves the reaction of 1,3-benzoxazole derivatives with appropriate phenoxy acetic acid derivatives. The reaction is often carried out in the presence of coupling agents such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) under mild conditions . The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and ethanol, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity. As an anticancer agent, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide can be compared with other benzoxazole derivatives, such as:
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Known for its anticancer properties.
N-[3-(benzothiazol-2-yl)-arylamide derivatives: Studied for their antibacterial activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H20N2O4 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H20N2O4/c1-15-18(23-25-20-7-3-4-9-21(20)29-23)6-5-8-19(15)24-22(26)14-28-17-12-10-16(27-2)11-13-17/h3-13H,14H2,1-2H3,(H,24,26) |
InChI Key |
YIMNCNAJKKQYBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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